molecular formula C20H27N7O3S B612036 Cerdulatinib CAS No. 1198300-79-6

Cerdulatinib

カタログ番号: B612036
CAS番号: 1198300-79-6
分子量: 445.5 g/mol
InChIキー: BGLPECHZZQDNCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セルデュラチニブは、脾臓チロシンキナーゼ(SYK)とヤヌスキナーゼ(JAK)ファミリーメンバーを標的とする、小分子ATP競合的キナーゼ阻害剤です。 これは、特に慢性リンパ性白血病や非ホジキンリンパ腫などのB細胞悪性腫瘍の治療薬として開発されています .

準備方法

セルデュラチニブは、ピリミジンコアの形成とそれに続く官能基化を含む一連の化学反応を通じて合成されます。合成経路は通常、以下の手順を含みます。

化学反応の分析

セルデュラチニブは、以下を含む様々な化学反応を受けます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用の様々な求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究の応用

セルデュラチニブには、いくつかの科学研究の応用があります。

科学的研究の応用

Cerdulatinib has several scientific research applications:

作用機序

セルデュラチニブは、SYKとJAKファミリーキナーゼを阻害することによってその効果を発揮します。これらのキナーゼは、細胞の増殖、生存、免疫応答を調節する様々なシグナル伝達経路に関与しています。 これらのキナーゼを阻害することによって、セルデュラチニブは、癌細胞の生存と増殖を促進するシグナル伝達経路を混乱させます .

類似化合物との比較

セルデュラチニブは、SYKとJAKキナーゼの二重阻害のためにユニークです。類似の化合物には以下が含まれます。

セルデュラチニブの二重阻害機構は、これらの化合物とは異なり、より幅広い治療効果を提供します .

生物活性

Cerdulatinib is a novel dual inhibitor targeting spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways, which play critical roles in the survival and proliferation of B-cell malignancies. This compound has garnered attention for its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other B-cell non-Hodgkin lymphomas. The following sections detail the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and clinical findings.

This compound functions as an ATP-competitive reversible inhibitor that targets both SYK and JAK family members, which are integral to B-cell receptor (BCR) signaling and cytokine-mediated survival pathways. By inhibiting these pathways, this compound effectively disrupts the signals that promote tumor cell survival and proliferation.

  • Inhibition of BCR Signaling : this compound has been shown to inhibit BCR-induced activation in CLL cells, leading to apoptosis in a concentration-dependent manner. In particular, it affects cells with high BCR signaling capacity .
  • Synergistic Effects : When combined with venetoclax, a Bcl-2 inhibitor, this compound enhances apoptotic effects more than either drug alone, indicating a potential for combination therapies .
  • Overcoming Resistance : Notably, this compound demonstrates efficacy against CLL cells that are resistant to ibrutinib due to mutations in the BTK gene. It effectively induces cell death in these resistant populations .

Pharmacodynamics

The pharmacodynamic properties of this compound have been extensively studied in clinical trials:

  • Phase I Studies : In a dose-escalation study involving patients with relapsed/refractory B-cell malignancies, this compound was administered orally. Complete inhibition of SYK and JAK pathways was observed at tolerated doses, correlating with serum concentrations of the drug .
  • Biomarker Correlation : Clinical responses were associated with reduced levels of inflammatory markers and decreased expression of activation markers such as CD69 and CD86 in patients treated with this compound .

Clinical Findings

This compound has been evaluated in various clinical settings, demonstrating promising antitumor activity:

  • Efficacy in CLL : In preclinical models and early-phase clinical trials, this compound showed significant antitumor activity against primary CLL cells, particularly those harboring unfavorable prognostic markers .
  • Response Rates : Initial clinical results indicate that over 50% target tumor reductions were achieved in patients treated with this compound .

Data Tables

The following table summarizes key pharmacodynamic parameters and clinical findings related to this compound:

ParameterValue/Observation
IC50 for SYK 32 nM
IC50 for JAK1 12 nM
Clinical Response Rate >50% tumor reduction in CLL patients
Combination Efficacy Synergistic with venetoclax
Resistance Overcoming Effective against BTK-mutated CLL cells

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : A patient with relapsed CLL exhibiting BTK mutations showed a significant reduction in leukemic cell counts after treatment with this compound alone, demonstrating its ability to overcome resistance mechanisms associated with traditional therapies.
  • Case Study 2 : In another instance involving a patient resistant to both ibrutinib and anti-CD20 therapies, administration of this compound resulted in marked clinical improvement and reduced tumor burden within weeks of treatment initiation.

特性

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115521
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198300-79-6
Record name 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerdulatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerdulatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERDULATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。